molecular formula C22H23N3O2 B12160531 6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one

6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B12160531
M. Wt: 361.4 g/mol
InChI Key: YSDLQGPAJJEORG-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one: , also known by its systematic name, is a heterocyclic organic compound. Its chemical structure consists of a pyridazinone core with a methoxyphenyl group and a phenylpyrrolidinylmethyl substituent. Let’s break down its structure:

Structure:\text{Structure:} Structure:

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This compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions starting from appropriate precursors. For example:

    Method A: Condensation of 2-(2-methoxyphenyl)acetonitrile with 3-phenylpyrrolidine-1-carbaldehyde, followed by cyclization, yields the desired product.

    Method B: Starting from 2-(2-methoxyphenyl)acetonitrile and 3-phenylpyrrolidine-1-carboxylic acid, a multistep synthesis involving amidation, cyclization, and subsequent oxidation provides the target compound.

Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods are proprietary. Companies may employ optimized processes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The methoxyphenyl group can undergo oxidative transformations, leading to various derivatives.

    Reduction: Reduction of the pyridazinone ring may yield related compounds.

    Substitution: Nucleophilic substitution reactions at the pyridazinone nitrogen or other positions are possible.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Alkylating agents, acyl chlorides, or nucleophiles (e.g., amines).

Major Products: The major products depend on the specific reaction conditions and substituents. Exploration of these reactions contributes to the compound’s versatility.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers investigate derivatives for potential drug candidates.

    Organic Synthesis: The compound serves as a building block for more complex molecules.

Biology and Medicine:

    Biological Activity: Studies explore its effects on cellular processes, receptors, and enzymes.

    Drug Discovery: Researchers screen derivatives for therapeutic applications (e.g., anticancer, anti-inflammatory, or antiviral agents).

Industry:

    Agrochemicals: The compound’s structural motifs may find use in crop protection.

    Materials Science: Its unique structure inspires novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include specific receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related pyridazinone derivatives. Notable compounds include X, Y, and Z (references , , and ).

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C22H23N3O2/c1-27-21-10-6-5-9-19(21)20-11-12-22(26)25(23-20)16-24-14-13-18(15-24)17-7-3-2-4-8-17/h2-12,18H,13-16H2,1H3

InChI Key

YSDLQGPAJJEORG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC(C3)C4=CC=CC=C4

Origin of Product

United States

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